molecular formula C9H5F3N2O2 B13675189 6-Amino-5-(trifluoromethyl)indoline-2,3-dione

6-Amino-5-(trifluoromethyl)indoline-2,3-dione

Cat. No.: B13675189
M. Wt: 230.14 g/mol
InChI Key: MESGXXZXRJUVOM-UHFFFAOYSA-N
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Description

6-Amino-5-(trifluoromethyl)indoline-2,3-dione is a compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.14 g/mol It is a derivative of indoline-2,3-dione, featuring an amino group at the 6th position and a trifluoromethyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(trifluoromethyl)indoline-2,3-dione typically involves the reaction of substituted trifluoromethyl benzaldehyde with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of methanol as a solvent and sodium methoxide as a base, with the reaction mixture being cooled to -8°C and stirred for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Amino-5-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-(trifluoromethyl)indoline-2,3-dione is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets .

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

6-amino-5-(trifluoromethyl)-1H-indole-2,3-dione

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-3-6(2-5(4)13)14-8(16)7(3)15/h1-2H,13H2,(H,14,15,16)

InChI Key

MESGXXZXRJUVOM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1C(F)(F)F)N)NC(=O)C2=O

Origin of Product

United States

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